4-(Aminooxy)butanoic acid hydrochloride
Overview
Description
4-(Aminooxy)butanoic acid hydrochloride is a chemical compound with the molecular formula C4H10ClNO3 and a molecular weight of 155.58 g/mol . It is a derivative of butanoic acid, featuring an aminooxy functional group attached to the fourth carbon atom. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminooxy)butanoic acid hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of butanoic acid with hydroxylamine hydrochloride under acidic conditions to form the aminooxy group . The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization to obtain the pure hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Aminooxy)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the aminooxy group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted butanoic acid derivatives.
Scientific Research Applications
4-(Aminooxy)butanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Aminooxy)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)butanoic acid hydrochloride
- 4-(Hydroxyamino)butanoic acid hydrochloride
- 4-(Methoxyamino)butanoic acid hydrochloride
Uniqueness
4-(Aminooxy)butanoic acid hydrochloride is unique due to its aminooxy functional group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
4-aminooxybutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-8-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRQKRFZKOHLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10785018 | |
Record name | 4-(Aminooxy)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10785018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3106-67-0 | |
Record name | 4-(Aminooxy)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10785018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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